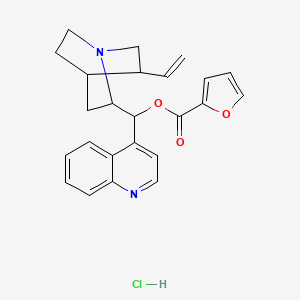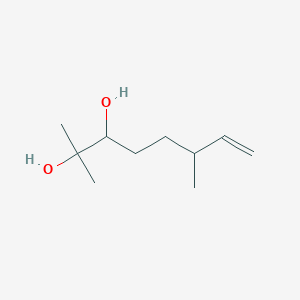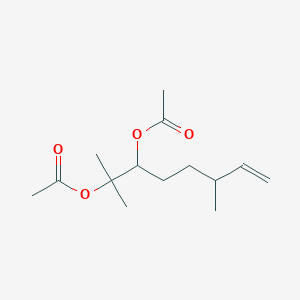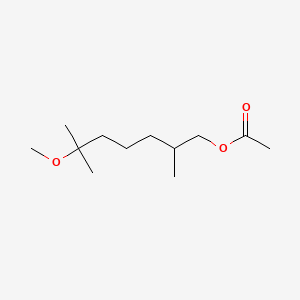
4,4'-(1,2-ethynediyl)bis(2-methyloctahydro-2H-thiochromen-4-ol)
Overview
Description
4,4'-(1,2-ethynediyl)bis(2-methyloctahydro-2H-thiochromen-4-ol), commonly known as ETC-1002, is a synthetic compound that has been studied for its potential therapeutic benefits in cardiovascular disease. This compound has a unique structure that allows it to target multiple pathways involved in lipid metabolism and inflammation, making it a promising candidate for the treatment of atherosclerosis and other cardiovascular conditions.
Mechanism of Action
ETC-1002 works by targeting multiple pathways involved in lipid metabolism and inflammation. It inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of cholesterol and fatty acids. By inhibiting this enzyme, ETC-1002 can reduce the production of LDL cholesterol and triglycerides in the liver. In addition, ETC-1002 activates the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and inflammation. Activation of AMPK has been shown to have beneficial effects on lipid metabolism and cardiovascular health.
Biochemical and Physiological Effects
ETC-1002 has been shown to have a number of biochemical and physiological effects that make it a promising candidate for the treatment of cardiovascular disease. In preclinical studies, ETC-1002 has been shown to reduce LDL cholesterol and triglycerides, while increasing HDL cholesterol. In addition, ETC-1002 has been shown to have anti-inflammatory effects, which may help to reduce the risk of atherosclerosis and other cardiovascular conditions.
Advantages and Limitations for Lab Experiments
One of the key advantages of ETC-1002 for lab experiments is its unique structure, which allows it to target multiple pathways involved in lipid metabolism and inflammation. This makes it a promising candidate for the treatment of atherosclerosis and other cardiovascular conditions. However, one limitation of ETC-1002 is that it has not yet been approved for clinical use, which may limit its availability for research purposes.
Future Directions
There are a number of future directions for research on ETC-1002. One area of interest is the potential use of ETC-1002 in combination with other drugs for the treatment of cardiovascular disease. Another area of interest is the development of new synthetic analogs of ETC-1002 that may have improved pharmacological properties. Finally, further research is needed to explore the long-term safety and efficacy of ETC-1002 in clinical trials.
Scientific Research Applications
ETC-1002 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in cardiovascular disease. In vitro studies have shown that ETC-1002 can inhibit cholesterol synthesis and promote the clearance of LDL cholesterol from the bloodstream. In addition, ETC-1002 has been shown to have anti-inflammatory effects, which may help to reduce the risk of atherosclerosis and other cardiovascular conditions.
properties
IUPAC Name |
4-[2-(4-hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2S2/c1-15-13-21(23,17-7-3-5-9-19(17)25-15)11-12-22(24)14-16(2)26-20-10-6-4-8-18(20)22/h15-20,23-24H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZWBIFAHSQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2CCCCC2S1)(C#CC3(CC(SC4C3CCCC4)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Hydroxy-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-yl)ethynyl]-2-methyl-2,3,4a,5,6,7,8,8a-octahydrothiochromen-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl benzoate](/img/structure/B3819857.png)

![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)

![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)





![4-(benzyloxy)-1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B3819946.png)